N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine
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Overview
Description
5-(Methylethylamino)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various synthetic applications. This compound is particularly valuable in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylethylamino)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(Methylethylamino)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Methylethylamino)pyrazine-2-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Protodeboronation: Protic solvents such as methanol or water, and bases like sodium hydroxide are used.
Major Products Formed
Scientific Research Applications
5-(Methylethylamino)pyrazine-2-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The primary mechanism by which 5-(Methylethylamino)pyrazine-2-boronic acid pinacol ester exerts its effects is through its participation in Suzuki–Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the transfer of the boronic ester group from boron to palladium, which then facilitates the coupling with an aryl or vinyl halide .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)pyrimidine-5-boronic acid pinacol ester
- 2-(2-Methoxyethylamino)pyrimidine-5-boronic acid pinacol ester
- 2-Aminopyridine-4-boronic acid pinacol ester
Uniqueness
5-(Methylethylamino)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which allows for selective reactions in Suzuki–Miyaura coupling. The presence of the methylethylamino group provides additional steric and electronic properties that can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C13H22BN3O2 |
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Molecular Weight |
263.15 g/mol |
IUPAC Name |
N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C13H22BN3O2/c1-7-17(6)11-9-15-10(8-16-11)14-18-12(2,3)13(4,5)19-14/h8-9H,7H2,1-6H3 |
InChI Key |
UEFWQFWYNPROGA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N(C)CC |
Origin of Product |
United States |
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